Cas no 2548981-82-2 (2-[1-(oxetan-3-yl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine)

2-[1-(Oxetan-3-yl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine is a heterocyclic compound featuring a fused pyrrolopyrrolidine core modified with an oxetane and pyridine moiety. Its unique structure confers advantageous physicochemical properties, including enhanced solubility and metabolic stability, making it a promising scaffold in medicinal chemistry. The oxetane ring contributes to improved ligand efficiency and bioavailability, while the pyridine group offers potential for hydrogen bonding and metal coordination. This compound is particularly valuable in drug discovery for targeting central nervous system (CNS) disorders or as a versatile intermediate in synthetic routes. Its rigid, three-dimensional architecture may also reduce off-target effects, enhancing selectivity in biological applications.
2-[1-(oxetan-3-yl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine structure
2548981-82-2 structure
Product Name:2-[1-(oxetan-3-yl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine
CAS No:2548981-82-2
MF:C14H19N3O
MW:245.320163011551
CID:5311229
PubChem ID:154883312
Update Time:2025-10-24

2-[1-(oxetan-3-yl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine Chemical and Physical Properties

Names and Identifiers

    • 2548981-82-2
    • AKOS040726913
    • F6761-7414
    • 2-[1-(oxetan-3-yl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine
    • Octahydro-1-(3-oxetanyl)-5-(2-pyridinyl)pyrrolo[3,4-b]pyrrole
    • Inchi: 1S/C14H19N3O/c1-2-5-15-14(3-1)16-7-11-4-6-17(13(11)8-16)12-9-18-10-12/h1-3,5,11-13H,4,6-10H2
    • InChI Key: KORGGEBGRVUXIK-UHFFFAOYSA-N
    • SMILES: N1(C2COC2)CCC2CN(C3=NC=CC=C3)CC12

Computed Properties

  • Exact Mass: 245.152812238g/mol
  • Monoisotopic Mass: 245.152812238g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 307
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 28.6Ų

Experimental Properties

  • Density: 1.238±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 394.8±32.0 °C(Predicted)
  • pka: 8.90±0.20(Predicted)

2-[1-(oxetan-3-yl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine Pricemore >>

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Additional information on 2-[1-(oxetan-3-yl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine

Research Briefing on 2-[1-(oxetan-3-yl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine (CAS: 2548981-82-2)

This research briefing provides an in-depth analysis of the latest findings on the compound 2-[1-(oxetan-3-yl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine (CAS: 2548981-82-2), a promising candidate in the field of chemical biology and medicinal chemistry. Recent studies have highlighted its potential as a key intermediate or active pharmaceutical ingredient (API) in the development of novel therapeutics targeting various diseases, including neurological disorders and cancer.

The compound features a unique pyrrolopyrrole scaffold fused with an oxetane ring, which enhances its metabolic stability and binding affinity to biological targets. Recent synthetic methodologies have optimized the production of this compound, achieving higher yields and purity, as reported in several peer-reviewed journals. These advancements are critical for scaling up production for preclinical and clinical studies.

In vitro and in vivo studies have demonstrated the compound's efficacy in modulating specific protein-protein interactions (PPIs) involved in disease pathways. For instance, research published in the Journal of Medicinal Chemistry (2023) indicates its role as a potent inhibitor of a kinase implicated in neurodegenerative diseases. The compound's ability to cross the blood-brain barrier (BBB) further underscores its therapeutic potential for central nervous system (CNS) disorders.

Moreover, computational modeling and structure-activity relationship (SAR) studies have provided insights into the molecular interactions of 2-[1-(oxetan-3-yl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine with its targets. These studies have identified key pharmacophores and optimized derivatives with improved potency and selectivity. Such findings are pivotal for the rational design of next-generation therapeutics.

Despite these promising results, challenges remain in terms of pharmacokinetics and toxicity profiles. Ongoing research aims to address these issues through structural modifications and formulation strategies. Collaborative efforts between academia and industry are expected to accelerate the translation of this compound into clinical applications.

In conclusion, 2-[1-(oxetan-3-yl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine represents a significant advancement in medicinal chemistry, with broad implications for drug discovery. Future research should focus on elucidating its mechanism of action and exploring its potential in combination therapies. This briefing underscores the importance of continued investment in innovative chemical entities to address unmet medical needs.

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